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molecular formula C10H13NO3 B8720228 1-Butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

1-Butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B8720228
M. Wt: 195.21 g/mol
InChI Key: XRVDWABZPGRZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143408B2

Procedure details

To a solution of methyl isonicotinate (540 mg, 3.94 mmol) in dry acetone (5 mL) was added 1-iodobutane (1.35 mL, 11.8 mmol) followed by toluene (1 mL). The reaction mixture was stirred at ambient temperature for 3 h and then heated to 50° C. over night. Acetonitrile (5 ml) was added and the temperature was raised to 80° C. for 5 h. The reaction mixture was allowed to cool to ambient temperature and was stirred over the week end. The solvent was removed in vacuo and the crude was purified by column chromatography using a gradient of methanol in dichloromethane with 1% acetic acid. 615 mg of the intermediate product was dissolved in water (6 mL) and dropwise added a 10 M solution of sodium hydroxide (1.149 mL, 11.49 mmol) and a 1.25 M solution of potassium ferricyanide(III) (3.06 mL, 3.83 mmol) in hot water over 2 h. The reaction mixture was stirred at ambient temperature for 4 h. 3M hydrochloric acid was added until an acidic pH was reached. The reaction mixture was extracted with ethyl acetate and the organic layer was dried over magnesium sulfate and concentrated in vacuo to yield 235 mg (40% total yield) of the title compound as a solid; 1H NMR (400 MHz, DMSO-d6) δ ppm 7.78 (d, 1 H), 6.82 (d, 1 H), 6.53 (dd, 1 H), 3.89 (t, 2 H), 1.52-1.65 (m, 2 H), 1.18-1.34 (m, 2 H), 0.89 (t, 3 H); MS (ESI) m/z 196[M+H+], m/z 194[M−H+].
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
540 mg
Type
reactant
Reaction Step Three
Quantity
1.35 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.149 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
potassium ferricyanide(III)
Quantity
3.06 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:9]C)(=[O:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.I[CH2:12][CH2:13][CH2:14][CH3:15].[OH-:16].[Na+].Cl>CC(C)=O.O.C(#N)C.C1(C)C=CC=CC=1>[CH2:12]([N:5]1[CH:4]=[CH:3][C:2]([C:1]([OH:9])=[O:8])=[CH:7][C:6]1=[O:16])[CH2:13][CH2:14][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
540 mg
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)OC
Name
Quantity
1.35 mL
Type
reactant
Smiles
ICCCC
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.149 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
potassium ferricyanide(III)
Quantity
3.06 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C. over night
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 80° C. for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
STIRRING
Type
STIRRING
Details
was stirred over the week end
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude was purified by column chromatography
DISSOLUTION
Type
DISSOLUTION
Details
615 mg of the intermediate product was dissolved in water (6 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)N1C(C=C(C=C1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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